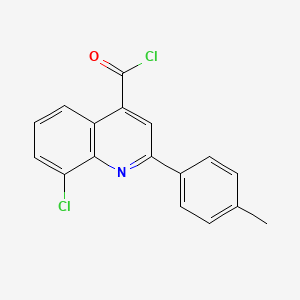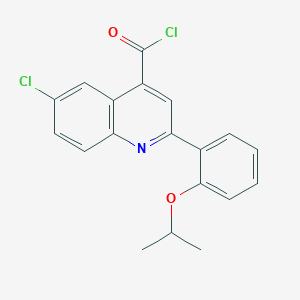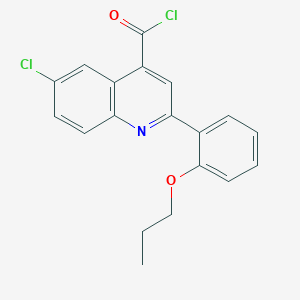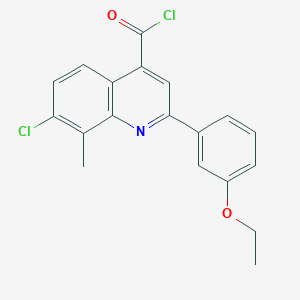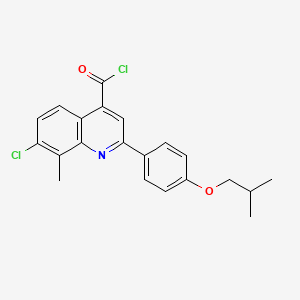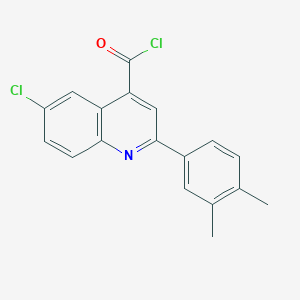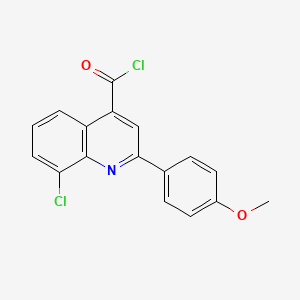![molecular formula C14H9Cl2FO2 B1420726 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-10-5](/img/structure/B1420726.png)
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl2FO2 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 299.13 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it a valuable intermediate in the formation of amide bonds, which are prevalent in many drug molecules. For instance, it can be used to introduce chlorobenzoyl moieties into bioactive compounds, potentially altering their pharmacokinetic properties .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for constructing complex organic molecules. It can undergo nucleophilic substitution reactions to form esters and amides or be used in electrophilic aromatic substitution reactions to synthesize aromatic compounds with potential applications in material science and biochemistry .
Material Science
The compound’s role in material science is linked to its ability to act as a precursor for the synthesis of organic molecules that can be incorporated into functional materials. These materials might have applications in electronics, coatings, or as part of composite materials designed for specific mechanical properties .
Analytical Chemistry
In analytical chemistry, derivatives of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride can be employed as standards or reagents. For example, they can be used in chromatographic methods to help identify or quantify other substances, or in the development of sensors and assays .
Biochemistry
This compound may be used in biochemistry for the modification of biomolecules. Its reactive chloride group can form covalent bonds with various functional groups in proteins or nucleic acids, which can be useful in probing biochemical pathways or in the design of novel bioconjugates .
Industrial Applications
While specific industrial uses of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride are not widely documented, compounds like this are often used in the development of new industrial processes or materials. They may serve as intermediates in the synthesis of dyes, pigments, or other chemicals used in manufacturing .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAJOHSPMEURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





